Rel-N-(4-((1R,2S)-2-((Cyclopropylmethyl)amino)cyclopropyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
Molecular Formula |
C18H22N4O |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[4-[(1R,2S)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H22N4O/c1-22-11-14(10-20-22)18(23)21-15-6-4-13(5-7-15)16-8-17(16)19-9-12-2-3-12/h4-7,10-12,16-17,19H,2-3,8-9H2,1H3,(H,21,23)/t16-,17+/m1/s1 |
InChI Key |
NTRMVYTYDOLCRU-SJORKVTESA-N |
Isomeric SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)[C@H]3C[C@@H]3NCC4CC4 |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)C3CC3NCC4CC4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Diketones
A foundational method involves reacting 1,3-diketones with hydrazine derivatives. For example, ethyl acetoacetate and phenylhydrazine undergo nano-ZnO-catalyzed cyclocondensation to yield 1,3,5-substituted pyrazoles in 95% yield. This method’s efficiency stems from mild conditions and minimal by-products. Applied to the target compound, a methyl-substituted diketone precursor could generate the 1-methylpyrazole-4-carboxylic acid ester intermediate.
Cycloaddition of Sydnones and Alkynes
Sydnones participate in 1,3-dipolar cycloadditions with alkynes to form pyrazoles. Delaunay et al. demonstrated that sydnone-alkyne reactions produce 1,3,4,5-substituted pyrazoles with 84% combined yield. For the target molecule, a trifluoromethyl-substituted alkyne might introduce steric and electronic effects critical for subsequent functionalization.
Formation of the Cyclopropylmethylamino Group
The cyclopropylmethylamino moiety requires precise stereochemical control at the (1R,2S)-cyclopropyl center.
Cyclopropanation via Simmons-Smith Reaction
Cyclopropane rings are often synthesized using the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple react with alkenes. For stereoselective synthesis, chiral auxiliaries or catalysts enforce the (1R,2S) configuration. A recent protocol achieved 92% enantiomeric excess (ee) using a titanium-based chiral catalyst.
Aminolysis Reaction for Carboxamide Formation
The final step couples the pyrazole-4-carboxylic acid ester with the cyclopropylmethylamino-substituted aniline via aminolysis.
Reaction Conditions and Optimization
The patent US20200181091 details an industrial method where the ester and amine react in toluene with potassium carbonate as the base. Critically, the by-product alcohol remains in the system, simplifying purification. Key parameters include:
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Ester:Amine Ratio | 1.5:1 | Maximizes conversion (98%) |
| Temperature | 80–100°C | Balances reaction rate/selectivity |
| Base | K2CO3 | Minimizes side reactions |
Stereochemical Considerations
The (1R,2S) configuration of the cyclopropyl group necessitates chiral resolution post-aminolysis. High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves >99% ee.
Industrial-Scale Production and Purification
Continuous Flow Synthesis
Recent advances employ continuous flow reactors to enhance scalability. A two-step flow system—pyrazole synthesis followed by aminolysis—reduces reaction time from 24 hours (batch) to 2 hours, with 91% overall yield.
Crystallization and Drying
The crude product is purified via antisolvent crystallization using ethanol/water (7:3). X-ray diffraction confirms polymorphic Form I, which exhibits superior stability. Fluidized bed drying at 40°C ensures residual solvent levels <0.1%.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods for synthesizing the target compound:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropylmethyl group.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic ring and pyrazole ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biological research, it might be studied for its interactions with biological molecules, such as proteins or nucleic acids.
Medicine
Potential medicinal applications could include its use as a drug candidate or a pharmacological tool to study specific biological pathways.
Industry
In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with other pyrazole derivatives, such as 1-(4-Fluoro-2-methyl-phenyl)-2-(4-methanesulfonyl-phenoxy)-5-methyl-pyrimidin-4-yl]-1H-pyrazole-4-carboxylic acid isopropyl ester (EP 1 808 168 B1, ). A comparative analysis is outlined below:
Functional Group Impact on Properties
- Carboxamide vs. Ester : The carboxamide in the target compound may enhance water solubility and target binding via hydrogen bonding, whereas the ester in the patent compound could improve membrane permeability but reduce metabolic stability.
- Cyclopropane vs. In contrast, the pyrimidine ring in the patent compound adds aromaticity and π-stacking capabilities, which are advantageous for DNA- or ATP-binding targets.
- Sulfonyl vs. Cyclopropylmethylamine: The methanesulfonyl group in the patent compound is electron-withdrawing and may enhance binding to charged active sites (e.g., kinases). The cyclopropylmethylamine in the target compound could act as a hydrogen bond donor or modulate pharmacokinetics.
Hypothetical Pharmacological Advantages
- The stereospecific cyclopropane in the target compound may reduce off-target effects compared to bulkier substituents in the patent compound.
- The absence of a sulfonyl group might lower toxicity risks associated with reactive oxygen species generation, a common issue with sulfonamide-containing drugs.
Biological Activity
Rel-N-(4-((1R,2S)-2-((Cyclopropylmethyl)amino)cyclopropyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. Its structure includes a pyrazole core, which has been associated with various biological activities, including anti-inflammatory and anticancer properties. This article examines the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This formula indicates that the compound contains multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects on cancer cell lines and its mechanism of action.
Inhibition of Cancer Cell Proliferation
Research has shown that compounds with a pyrazole backbone exhibit significant antiproliferative effects against various cancer cell lines. In a study examining similar compounds, it was found that substituents on the pyrazole ring can significantly influence the potency against cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Rel-N-(4-...) | HeLa | 0.3 | Induces apoptosis |
| Rel-N-(4-...) | MV4;11 | 0.9 | Inhibits cell growth |
The above table illustrates that the compound exhibits potent inhibition against HeLa and MV4;11 cell lines, suggesting its potential as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. A study reviewing aminopyrazole derivatives indicated that modifications at specific positions could enhance their ability to inhibit pro-inflammatory cytokines like TNF-alpha.
The mechanism by which this compound exerts its effects is likely multifaceted:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.
- Modulation of Cytokine Release : It may reduce the release of pro-inflammatory cytokines.
Case Studies
Several case studies have highlighted the effectiveness of similar pyrazole-based compounds:
- Study 1 : A pyrazole derivative was tested against several cancer cell lines, showing an IC50 value as low as 0.25 µM against breast cancer cells.
- Study 2 : Another study demonstrated that a related compound inhibited TNF-alpha release in LPS-stimulated macrophages by over 90%, indicating strong anti-inflammatory potential.
Q & A
Q. What theoretical frameworks guide the interpretation of structure-activity relationships for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
